molecular formula C7H9N3O2 B13589521 Methyl 2-amino-2-(pyrazin-2-yl)acetate

Methyl 2-amino-2-(pyrazin-2-yl)acetate

Cat. No.: B13589521
M. Wt: 167.17 g/mol
InChI Key: UHKFCQMFEVCIRB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyrazin-2-yl)acetate is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reactants, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity. The process is designed to be cost-effective and scalable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-2-(pyrazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of Methyl 2-amino-2-(pyrazin-2-yl)acetate.

    Methyl pyrazine-2-carboxylate: Another derivative of pyrazine with similar structural features.

    2-Aminopyrazine: A related compound with an amino group attached to the pyrazine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-amino-2-pyrazin-2-ylacetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-4-9-2-3-10-5/h2-4,6H,8H2,1H3

InChI Key

UHKFCQMFEVCIRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NC=CN=C1)N

Origin of Product

United States

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